An In-Depth Technical Guide to the Chemical Properties of N-Benzoyl-DL-phenylalanine
An In-Depth Technical Guide to the Chemical Properties of N-Benzoyl-DL-phenylalanine
Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-Benzoyl-DL-phenylalanine (Bz-DL-Phe-OH), a critical derivative of the amino acid phenylalanine. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document delves into the structural, physical, spectroscopic, and chemical stability characteristics of the compound. We present field-proven methodologies for its synthesis, purification, and analysis, underpinned by a framework of scientific integrity. This guide aims to serve as an essential resource, explaining not just the "what" but the "why" behind its chemical behavior and the experimental choices for its characterization.
Introduction: The Scientific Significance of N-Benzoyl-DL-phenylalanine
N-Benzoyl-DL-phenylalanine is a synthetic amino acid derivative where the amino group of the racemic mixture of phenylalanine is acylated with a benzoyl group. This structural modification imparts unique physicochemical properties that distinguish it from its parent amino acid, making it a compound of interest in diverse scientific fields. The introduction of the benzoyl moiety increases the molecule's hydrophobicity and steric bulk, influencing its solubility, stability, and intermolecular interactions.
In the pharmaceutical and cosmetic industries, Bz-DL-Phe-OH is recognized for a range of applications. It serves as an intermediate in peptide synthesis and the development of novel therapeutic agents, with research suggesting its potential in modulating pain perception and enzyme inhibition.[1][2] In cosmetics, it is utilized in anti-aging and skin-lightening formulations, where it is believed to inhibit the enzyme tyrosinase, a key player in melanin production.[3]
This guide provides an in-depth exploration of the core chemical properties that are fundamental to the application and understanding of N-Benzoyl-DL-phenylalanine.
Molecular Structure and Physicochemical Properties
The fundamental behavior of a compound is dictated by its structure. N-Benzoyl-DL-phenylalanine is a chiral molecule, existing as a racemic mixture of N-Benzoyl-D-phenylalanine and N-Benzoyl-L-phenylalanine. The structure consists of a central alpha-carbon bonded to a hydrogen, a carboxylic acid group, a benzyl side chain, and a benzamide group.
A 2000 study in the Journal of Peptide Research detailed the crystal structure of the DL form, revealing that it crystallizes in a monoclinic system with a P21/c space group. This crystalline arrangement is stabilized by intermolecular hydrogen bonding, which significantly influences its physical properties like melting point and solubility.[1]
Caption: Figure 1: 2D Representation of N-Benzoyl-DL-phenylalanine.
Summary of Physicochemical Data
The key physicochemical properties of N-Benzoyl-DL-phenylalanine are summarized below for quick reference. These values are critical for experimental design, from selecting appropriate solvents for reactions to setting parameters for analytical methods.
| Property | Value | Source(s) |
| CAS Number | 2901-76-0 | [3] |
| Molecular Formula | C₁₆H₁₅NO₃ | [4][5] |
| Molecular Weight | 269.30 g/mol | [4][5] |
| Appearance | White to off-white powder or crystalline solid | [3][4][5] |
| Melting Point | 185.7 - 190.8 °C (range); ~187 °C (specific) | [3] |
| Water Solubility | 0.85 g/L (at 25.1 °C) | |
| Solubility (Qualitative) | Limited solubility in water; Soluble in methanol, ethanol, and acetone. | [5] |
| Predicted pKa | 3.80 ± 0.10 | |
| Storage | Store at 0-8 °C or sealed in a dry, room-temperature environment. | [3] |
Spectroscopic Profile
Spectroscopic analysis provides a molecular fingerprint, essential for identity confirmation and structural elucidation. The following sections detail the expected spectroscopic data for N-Benzoyl-DL-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For N-Benzoyl-DL-phenylalanine, both ¹H and ¹³C NMR are used for routine characterization.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.
-
Aromatic Protons (δ 7.2-7.9 ppm): The ten protons on the two phenyl rings (one from the benzoyl group and one from the phenylalanine side chain) will appear in this region as complex multiplets.
-
Amide Proton (δ ~8.5-9.0 ppm): The N-H proton of the amide linkage typically appears as a doublet, coupled to the adjacent alpha-proton. Its chemical shift can be concentration and solvent-dependent.
-
Alpha-Proton (δ ~4.5-5.0 ppm): The single proton on the chiral alpha-carbon (Cα-H) will appear as a multiplet due to coupling with the amide proton and the beta-protons.
-
Beta-Protons (δ ~3.2-3.5 ppm): The two diastereotopic protons of the methylene group (Cβ-H₂) in the phenylalanine side chain will appear as a multiplet.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the COOH group is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton.
-
Carbonyl Carbons (δ ~167-175 ppm): Two distinct signals are expected in the downfield region, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.
-
Aromatic Carbons (δ ~127-135 ppm): Multiple signals will be present for the carbons of the two aromatic rings.
-
Alpha-Carbon (δ ~55 ppm): The signal for the chiral alpha-carbon.
-
Beta-Carbon (δ ~38 ppm): The signal for the methylene carbon of the side chain.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.
-
C-H Stretches (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I Band): A very strong, sharp peak around 1630-1660 cm⁻¹.
-
N-H Bend (Amide II Band): A strong peak around 1520-1550 cm⁻¹.
-
C=C Stretches (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), N-Benzoyl-DL-phenylalanine will readily form a deprotonated molecule [M-H]⁻ at m/z 268.3 in negative ion mode or a protonated molecule [M+H]⁺ at m/z 270.3 in positive ion mode. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the carboxylic acid group (CO₂H), cleavage of the amide bond, and fragmentation of the phenylalanine side chain.
Chemical Reactivity and Stability Profile
Understanding the stability and reactivity of N-Benzoyl-DL-phenylalanine is paramount for its application in drug formulation and synthesis. The molecule possesses two primary reactive centers: the carboxylic acid group and the amide linkage.
Hydrolytic Stability
The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding benzoic acid and phenylalanine.
-
Acidic Conditions: Hydrolysis is typically slower and requires harsh conditions (e.g., strong acid and elevated temperature). The reaction proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
-
Basic Conditions: Base-catalyzed hydrolysis is generally more facile. The hydroxide ion directly attacks the amide carbonyl carbon, leading to the cleavage of the C-N bond.
A comprehensive stability study, often termed a "forced degradation" study, is essential during drug development to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Reactivity of Functional Groups
-
Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with thionyl chloride), which can then be used for further derivatization.
-
Amide Group: The amide bond is relatively stable but can be cleaved as described above. The N-H proton is weakly acidic.
-
Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to avoid side reactions at the other functional groups.
Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis, purification, and analysis of N-Benzoyl-DL-phenylalanine, designed to be reproducible in a standard research laboratory.
Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amino acids.[1][4] It involves the reaction of an amine with an acyl chloride in a two-phase system with an aqueous base.
Caption: Figure 2: Workflow for the synthesis of Bz-DL-Phe-OH.
Protocol:
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of DL-Phenylalanine in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Cool the flask in an ice bath.
-
Reaction: While stirring vigorously, add 4.5 mL of benzoyl chloride dropwise over 15 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for an additional 30 minutes. The smell of benzoyl chloride should disappear.
-
Isolation: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Benzoyl-DL-phenylalanine will form.
-
Purification: Collect the crude product by suction filtration and wash the filter cake thoroughly with cold deionized water. The product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and by-products.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-Benzoyl-DL-phenylalanine and to quantify it in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
This method should be able to separate the main peak of N-Benzoyl-DL-phenylalanine from potential degradants like benzoic acid and phenylalanine, making it "stability-indicating."
Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
-
Preparation: Add an excess amount of N-Benzoyl-DL-phenylalanine to several vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical method, such as the HPLC method described in section 5.3.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Conclusion
N-Benzoyl-DL-phenylalanine is a compound with significant utility in both research and commercial applications. Its chemical properties, governed by the interplay of its carboxylic acid, amide, and aromatic functionalities, dictate its behavior in various systems. This guide has provided a detailed examination of its structure, physicochemical characteristics, spectroscopic profile, and stability. The experimental protocols outlined herein offer robust, field-tested methods for its synthesis, purification, and analysis, providing researchers with the necessary tools to confidently work with this versatile molecule. A thorough understanding of these fundamental properties is the cornerstone of innovation in the development of new pharmaceuticals, cosmetics, and biochemical probes.
References
-
Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of Peptide Research, 56(4), 185-194. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 6, 2026, from [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. Retrieved January 6, 2026, from [Link]
-
N-Benzoyl-DL-phenylalanine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
N-benzoyl-3-phenylalanine [FTIR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
N-benzoyl-3-phenylalanine [¹H NMR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved January 6, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. BENZOYL-DL-PHENYLALANINE price,buy BENZOYL-DL-PHENYLALANINE - chemicalbook [chemicalbook.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. CAS 2901-76-0: N-Benzoyl-DL-phenylalanine | CymitQuimica [cymitquimica.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
